2,4-Dimethyl-4'-morpholinomethyl benzophenone
CAS No.: 898770-05-3
Cat. No.: VC2477830
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898770-05-3 |
|---|---|
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | (2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
| Standard InChI Key | YWMFIORVIMASLR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Introduction
Chemical Identity and Properties
Chemical Identity
The compound 2,4-Dimethyl-4'-morpholinomethyl benzophenone is characterized by the following identifiers:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃NO₂ | |
| Molecular Weight | ~309.4 g/mol | |
| Chemical Class | Substituted benzophenone | |
| Functional Groups | Ketone, tertiary amine (morpholine) |
Physical Properties
Based on comparative analysis with structurally similar compounds, 2,4-Dimethyl-4'-morpholinomethyl benzophenone exhibits the following physical properties:
| Property | Characteristic | Notes |
|---|---|---|
| Physical State | Solid at room temperature | Based on similar benzophenone derivatives |
| Solubility | Enhanced in organic solvents | Due to morpholine moiety |
| UV Absorption | Strong in UV region | Characteristic of benzophenone core structure |
| Appearance | Typically crystalline | Common for benzophenone derivatives |
Structural Characteristics
The structural features of 2,4-Dimethyl-4'-morpholinomethyl benzophenone contribute significantly to its chemical behavior:
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The benzophenone core provides photoreactive properties
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The methyl groups at positions 2 and 4 increase electron density in the aromatic ring through inductive effects
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The morpholinomethyl group at position 4' introduces basic properties and enhances solubility in polar solvents
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The spatial arrangement of these groups influences the compound's reactivity patterns and electronic distribution
Synthesis Methods
Synthetic Routes
The synthesis of 2,4-Dimethyl-4'-morpholinomethyl benzophenone can be achieved through several methodologies:
Friedel-Crafts Acylation
This approach typically involves the reaction of 2,4-dimethylbenzoyl chloride with a suitable precursor containing or capable of accommodating a morpholinomethyl group. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Functionalization of Benzophenone Derivatives
Starting with 2,4-dimethylbenzophenone (C₁₅H₁₄O, MW: 210.27 g/mol) , the morpholinomethyl group can be introduced through appropriate functionalization reactions, potentially involving a Mannich-type reaction with formaldehyde and morpholine.
Reaction Conditions
The synthesis typically requires specific conditions:
| Condition | Requirement | Function |
|---|---|---|
| Solvent | Polar aprotic solvents | Facilitates reaction and solubilizes components |
| Catalysts | Lewis acids (for Friedel-Crafts) | Activates carbonyl compounds |
| Temperature | Controlled conditions | Ensures selectivity and yield |
| Purification | Chromatography or recrystallization | Achieves required purity |
Industrial Production
Industrial production of 2,4-Dimethyl-4'-morpholinomethyl benzophenone likely follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure product purity and consistency. The production processes would be optimized for efficiency, cost-effectiveness, and compliance with relevant regulations.
Chemical Reactivity
Photochemical Properties
As a benzophenone derivative, 2,4-Dimethyl-4'-morpholinomethyl benzophenone exhibits characteristic photochemical behavior:
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Absorption of UV light leading to electronic excitation
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Formation of triplet excited states through intersystem crossing
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Ability to abstract hydrogen atoms from suitable donors, generating radicals
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Potential to initiate polymerization reactions in the presence of appropriate monomers
Reactivity of Functional Groups
The compound's reactivity is influenced by its constituent functional groups:
Carbonyl Group
The ketone moiety can undergo typical carbonyl reactions:
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Nucleophilic addition
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Reduction to secondary alcohols
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Condensation reactions
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Photochemical reactions (n→π* transitions)
Morpholine Moiety
The morpholine component contributes to:
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Basic properties (tertiary amine)
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Hydrogen bonding capabilities
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Potential for quaternization
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Enhanced solubility in polar media
Mechanism of Photoinitiation
When used as a photoinitiator, 2,4-Dimethyl-4'-morpholinomethyl benzophenone operates through the following mechanism:
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Absorption of UV light, promoting electrons from ground state to excited state
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Intersystem crossing from singlet to triplet excited state
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Hydrogen abstraction from a hydrogen donor, generating radicals
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Initiation of polymerization by radical addition to monomers
The efficiency of this process is influenced by factors such as light intensity, wavelength specificity, concentration, and the presence of suitable hydrogen donors.
Applications
Photochemical Applications
2,4-Dimethyl-4'-morpholinomethyl benzophenone finds significant application in photochemistry:
| Application | Function | Advantage |
|---|---|---|
| Photoinitiator | Generates free radicals upon UV irradiation | Initiates polymerization reactions |
| Photosensitizer | Facilitates energy transfer processes | Enables reactions at longer wavelengths |
| UV-curable systems | Component in formulations for coatings, adhesives | Contributes to rapid curing processes |
Material Science Applications
In material science, this compound contributes to:
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Development of specialized polymers with photoresponsive properties
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Creation of materials with controlled degradation characteristics
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Formulation of UV-stabilized materials
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Design of advanced coatings with specific surface properties
Research Applications
In research settings, 2,4-Dimethyl-4'-morpholinomethyl benzophenone serves as:
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A model compound for studying photochemical processes
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A reagent for specific synthetic transformations
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A component in the development of novel materials with specialized properties
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A potential building block in pharmaceutical research
Comparison with Related Compounds
Structural Analogs
Several benzophenone derivatives bear structural similarity to 2,4-Dimethyl-4'-morpholinomethyl benzophenone:
Analytical Characterization
Spectroscopic Identification
Identification and characterization of 2,4-Dimethyl-4'-morpholinomethyl benzophenone typically employs various spectroscopic techniques:
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UV-Visible Spectroscopy: Characteristic absorption patterns reflecting the benzophenone chromophore
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Infrared Spectroscopy: Identification of carbonyl stretching (~1650 cm⁻¹) and other functional group vibrations
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NMR Spectroscopy: Confirmation of structural features through ¹H and ¹³C NMR signals
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Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
Purity assessment and quantitative analysis often utilize chromatographic methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), potentially in combination with Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks
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